molecular formula C12H10ClN3O B5536702 N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide

N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B5536702
M. Wt: 247.68 g/mol
InChI Key: ZBCXVYNIPGPYMF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazinecarboxamides. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a phenyl ring that is further substituted with a chlorine and a methyl group. It has garnered interest in scientific research due to its potential biological activities, particularly its anti-mycobacterial properties .

Mechanism of Action

Target of Action

N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide, also known as Cambridge id 7309629, is a pyrazine derivative . Pyrazine derivatives have been shown to possess significant biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrazine derivatives, including this compound, exhibit antimycobacterial activity . This suggests that the compound may interact with targets in Mycobacterium tuberculosis, leading to inhibition of bacterial growth .

Biochemical Pathways

It is known that pyrazine derivatives can interfere with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The lipophilicity of pyrazine derivatives has been shown to influence their antifungal activity , suggesting that the compound’s lipophilicity may also affect its bioavailability and pharmacokinetics.

Result of Action

This compound has been shown to exhibit antimycobacterial activity . This suggests that the compound’s action results in the inhibition of Mycobacterium tuberculosis growth.

Action Environment

It is known that the lipophilicity of pyrazine derivatives can influence their antifungal activity , suggesting that the compound’s lipophilicity may also influence its action and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-chloro-2-methylaniline to yield the desired carboxamide . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinecarboxamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. It has been evaluated for its potential as a lead compound in the development of new anti-tubercular drugs .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to inhibit specific biological pathways makes it a candidate for various applications .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide
  • N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide

Comparison: N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring. This unique structure contributes to its distinct biological activities compared to other similar compounds. For instance, the presence of the chlorine and methyl groups in specific positions enhances its anti-mycobacterial activity, making it more effective against certain strains of Mycobacterium .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-9(13)3-2-4-10(8)16-12(17)11-7-14-5-6-15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCXVYNIPGPYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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